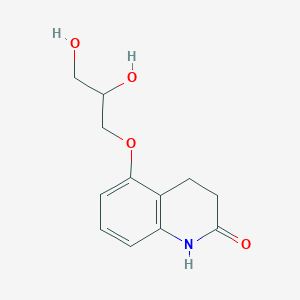

Imidafenacin Related Compound 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Method Development and Validation

Imidafenacin (IM) has been subject to scientific research primarily focusing on its pharmacokinetic properties and methodological advancements. A notable study developed and validated a liquid chromatography-tandem mass spectrometry method for the quantitation of IM in human plasma, aiming to support clinical pharmacokinetic studies. This method showcased high sensitivity and selectivity, underlining its potential for precise drug monitoring and dosage optimization in clinical settings (Hu et al., 2016). Another significant advancement was the development of sensitive and selective bioanalytical methods for the quantification of IM and its metabolites in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which facilitated the determination of IM concentration profiles even at extremely low levels (Masuda et al., 2007).

Pharmacodynamics and Selectivity

Research has also delved into the pharmacodynamic aspects and receptor selectivity of IM. Studies highlighted the compound's high affinity for M3 and M1 muscarinic receptor subtypes, demonstrating its potential for bladder selectivity. This selectivity is considered advantageous in mitigating undesirable adverse events associated with antimuscarinic therapy, as it allows for a better tolerability profile (Kobayashi et al., 2007). Furthermore, the drug's pharmacokinetics, such as its elimination half-life and distribution in various tissues, have been thoroughly studied to understand its organ selectivity and therapeutic implications (Yamada et al., 2011).

Clinical Efficacy and Safety

Clinical research has consistently affirmed IM's efficacy and safety in treating overactive bladder syndrome (OAB). A systematic review revealed IM's comparable efficacy to other antimuscarinic drugs, with a notably lower rate of common side effects such as dry mouth and constipation, making it a favorable option for patients with OAB (Wu et al., 2020). Additionally, IM's potential as an add-on therapy for patients unresponsive to standard treatments has been explored, indicating its versatility and potential for personalized medicine approaches (Yokoyama et al., 2014).

Direcciones Futuras

Future directions for research on Imidafenacin Related Compound 1 could include further studies to assess its pharmacokinetics, clinical efficacy, safety, and tolerability in different populations . Additionally, more studies could evaluate and compare its efficacy, safety, and tolerability with other largely utilized antimuscarinics .

Propiedades

Número CAS |

170105-20-1 |

|---|---|

Nombre del producto |

Imidafenacin Related Compound 1 |

Fórmula molecular |

C19H19N3O |

Peso molecular |

305.38 |

Apariencia |

Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

4-(1H-Imidzol-1-yl)-2,2-Diphenylbutanamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)